molecular formula C11H16O5 B585390 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol CAS No. 22805-15-8

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol

Cat. No.: B585390
CAS No.: 22805-15-8
M. Wt: 228.244
InChI Key: IMVVRJZYFJNFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol is an organic compound with the molecular formula C11H16O5 It is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, along with a propane-1,2-diol side chain

Mechanism of Action

Target of Action

The primary target of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol is the protein Endo-1,4-beta-xylanase Y . This protein is found in the organism Clostridium thermocellum .

Mode of Action

It is known to inhibit the protein feruloyl esterases . The compound’s interaction with its target protein likely results in changes to the protein’s function, potentially affecting the breakdown of complex carbohydrates.

Pharmacokinetics

As such, its impact on bioavailability is currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable reagent to introduce the propane-1,2-diol side chain. One common method involves the reduction of the aldehyde group to an alcohol, followed by further functionalization to achieve the desired diol structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .

Scientific Research Applications

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: This compound has one less methoxy group, which can affect its chemical properties and reactivity.

    Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl):

Uniqueness

The presence of both hydroxy and methoxy groups, along with the diol side chain, makes it a versatile compound for various chemical reactions and research applications .

Properties

IUPAC Name

3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-15-9-4-7(3-8(13)6-12)5-10(16-2)11(9)14/h4-5,8,12-14H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVVRJZYFJNFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745400
Record name 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22805-15-8
Record name 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.